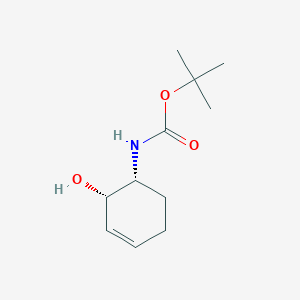
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate is a chemical compound with a specific stereochemistry, making it an interesting subject for various scientific studies. This compound is known for its unique structural properties, which include a cyclohexene ring with a hydroxyl group and a tert-butyl carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the hydroxyl group and the carbamate group.
Hydroxylation: Cyclohexene is subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carbamate Formation: The hydroxylated cyclohexene is then reacted with tert-butyl isocyanate to form the carbamate group. This reaction is typically carried out under mild conditions to ensure the preservation of the stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives. For example, the double bond in the cyclohexene ring can be hydrogenated using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Saturated cyclohexane derivatives
Substitution: Various substituted carbamates
Wissenschaftliche Forschungsanwendungen
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with specific stereochemistry.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its stereochemistry plays a crucial role.
Industry: The compound can be used in the production of various chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and the carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry also plays a significant role in determining its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate can be compared with other similar compounds, such as:
- Rel-tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
- Rel-tert-butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of different substituents can significantly impact the compound’s properties and applications.
Conclusion
This compound is a versatile compound with unique structural and chemical properties Its synthesis, reactivity, and applications make it an important subject of study in various scientific fields
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h5,7-9,13H,4,6H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChI-Schlüssel |
GFNJPJIUFYCIIB-BDAKNGLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC=C[C@@H]1O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC=CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




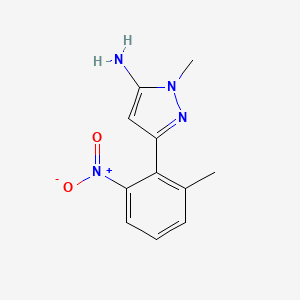
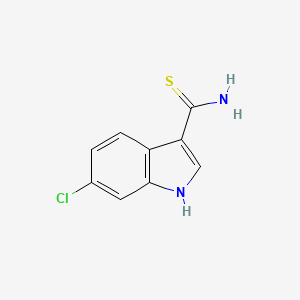
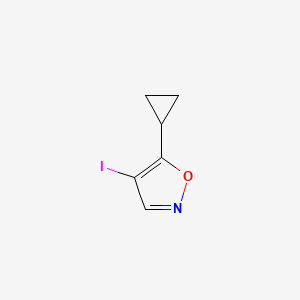
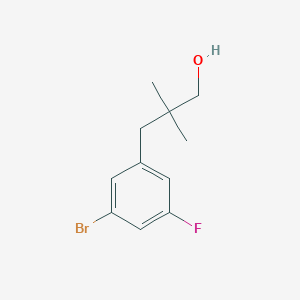

![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)
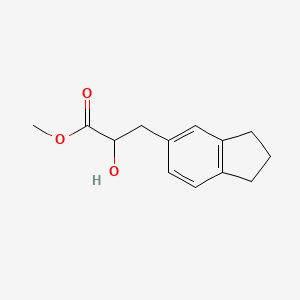



![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
![1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride](/img/structure/B13592720.png)
